molecular formula C10H17N3 B15310340 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine

3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine

Cat. No.: B15310340
M. Wt: 179.26 g/mol
InChI Key: IYVPYEDIVLECCI-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is a branched aliphatic amine featuring a pyrimidin-2-yl substituent at the first carbon and a methyl group at the third carbon of a pentan-1-amine backbone. Its molecular formula is C₁₀H₁₆N₃, with a molar mass of 178.26 g/mol.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-1-pyrimidin-2-ylpentan-1-amine

InChI

InChI=1S/C10H17N3/c1-3-8(2)7-9(11)10-12-5-4-6-13-10/h4-6,8-9H,3,7,11H2,1-2H3

InChI Key

IYVPYEDIVLECCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C1=NC=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. For instance, the reaction of 2-chloropyrimidine with 3-methylpentan-1-amine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. This compound may also modulate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3-Methyl-1-[4-(pyridin-2-yl)piperazin-1-yl]pentan-2-amine

  • Structure : Features a pentan-2-amine backbone with a pyridin-2-yl-substituted piperazine ring at position 1 .
  • Molecular Formula : C₁₅H₂₆N₄ (molar mass: 262.39 g/mol).
  • Key Differences :
    • Substituent : Pyridin-2-yl (one nitrogen) vs. pyrimidin-2-yl (two nitrogens), altering electron density and hydrogen-bonding capacity.
    • Backbone : Pentan-2-amine (amine at C2) vs. pentan-1-amine (amine at C1).
    • Piperazine Ring : Introduces two additional nitrogen atoms, enhancing solubility in acidic media .
  • Synthesis : Likely involves nucleophilic substitution between a bromopentan-amine precursor and a pyridin-2-yl-piperazine derivative.

Bicyclo[1.1.1]pentan-1-amine Derivatives

  • Structure : Rigid bicyclic framework replacing the linear pentan chain .
    • Example: 3-Phenylbicyclo[1.1.1]pentan-1-amine (synthesized via metal-free homolytic aromatic alkylation) .
  • Molecular Formula : C₁₁H₁₃N (molar mass: 159.23 g/mol for phenyl derivative).
  • Key Differences :
    • Rigidity : The bicyclo structure reduces conformational flexibility, improving metabolic stability.
    • Bioisosteric Utility : Acts as a tert-butyl or phenyl group replacement in drug design .
  • Synthesis : Radical-based methods or Davies-type amine nucleophiles (e.g., Bn₂N-Li) .

Pyrimidin-2-yl Hydrazide Derivatives

  • Structure : Pyrimidin-2-yl linked via hydrazide groups (e.g., 3-oxo-N-phenyl-3-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazin}propanamide) .
  • Molecular Formula : C₁₅H₁₄N₄O₄ (molar mass: 314.29 g/mol).
  • Key Differences :
    • Functional Group : Hydrazide linker vs. direct amine substitution, altering reactivity and biological target interactions.
    • Electron-Withdrawing Groups : Trifluoromethyl substituents enhance metabolic resistance .

Chloro-N-methylpentan-1-amine Derivatives

  • Structure : Chlorinated pentan-1-amine with methyl and aromatic substituents (e.g., 2-Chloro-N-methyl-5-(bicyclic ether)pentan-1-amine) .
  • Molecular Formula: C₁₅H₂₅ClNO (example compound).
  • Applications: Often used as intermediates in Fe-catalyzed reactions .

Solubility and Basicity

  • 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine : Moderate solubility in polar solvents due to the pyrimidine ring’s electron-deficient nature.
  • Piperazine Analogs : Higher aqueous solubility at acidic pH due to protonation of piperazine nitrogens .
  • Bicyclo Derivatives : Lower solubility due to hydrophobicity but improved membrane permeability .

Metabolic Interactions

  • Methyl Substituent : The 3-methyl group in the target compound may reduce oxidative metabolism compared to unsubstituted analogs.

Biological Activity

3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pentanamine backbone with a methyl group and a pyrimidine moiety. The presence of the pyrimidine ring significantly influences its biological interactions, making it a candidate for various pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives with pyrimidine rings have shown promise as dual inhibitors targeting EGFR and VEGFR pathways, crucial in cancer progression .
  • Antimicrobial Properties : Compounds containing pyrimidine structures are often explored for their antimicrobial properties. Research suggests that modifications to the pyrimidine ring can enhance antibacterial and antifungal activities .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as DNA topoisomerase and cyclooxygenase (COX), which are vital for cancer cell proliferation and inflammation .
  • Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cells by triggering mitochondrial pathways and activating caspases, leading to cell death .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases (G2/M), effectively halting cancer cell division .

Case Studies

Several case studies illustrate the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
1Pyrimidine derivativeAnticancerInduced apoptosis in MCF-7 cells; IC50 = 0.3–24 µM .
2Mannich basesCytotoxicityShowed significant cytotoxicity against PC-3 cells; IC50 values ranged from 8.2 to 32.1 µM .
3Phenylpyrazolo derivativesMultitarget inhibitionEffective against EGFR/VGFR pathways; enhanced apoptosis and reduced cell migration .

Research Findings

Recent research has focused on optimizing the synthesis of compounds similar to this compound to enhance their efficacy and selectivity:

  • Synthesis Techniques : Advanced synthetic methodologies have been developed to create more potent analogs, exploring various reaction conditions and catalysts to improve yields and biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrimidine ring can significantly alter biological activity, guiding future drug design efforts .

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